Cas no 1240567-85-4 (2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride)
![2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride structure](https://www.kuujia.com/scimg/cas/1240567-85-4x500.png)
2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride
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- MDL: MFCD16810347
- Inchi: 1S/C11H17NO2.ClH/c1-3-6-12-8-9-4-5-10(13)11(7-9)14-2;/h4-5,7,12-13H,3,6,8H2,1-2H3;1H
- InChI Key: CTUUZOJCZIZAII-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1=C(C=CC(=C1)CNCCC)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 152
- Topological Polar Surface Area: 41.5
2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB420157-1g |
2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride; . |
1240567-85-4 | 1g |
€467.00 | 2025-03-19 | ||
A2B Chem LLC | AJ24398-25g |
2-methoxy-4-[(propylamino)methyl]phenol hydrochloride |
1240567-85-4 | 95+% | 25g |
$2248.00 | 2024-04-20 | |
abcr | AB420157-10 g |
2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride |
1240567-85-4 | 10g |
€935.60 | 2023-04-24 | ||
abcr | AB420157-5 g |
2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride |
1240567-85-4 | 5g |
€722.60 | 2023-04-24 | ||
abcr | AB420157-1 g |
2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride |
1240567-85-4 | 1g |
€467.00 | 2023-04-24 | ||
abcr | AB420157-10g |
2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride; . |
1240567-85-4 | 10g |
€935.60 | 2025-03-19 | ||
abcr | AB420157-25g |
2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride; . |
1240567-85-4 | 25g |
€1361.60 | 2025-03-19 | ||
abcr | AB420157-5g |
2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride; . |
1240567-85-4 | 5g |
€722.60 | 2025-03-19 | ||
A2B Chem LLC | AJ24398-50g |
2-methoxy-4-[(propylamino)methyl]phenol hydrochloride |
1240567-85-4 | 95+% | 50g |
$3463.00 | 2024-04-20 | |
A2B Chem LLC | AJ24398-5g |
2-methoxy-4-[(propylamino)methyl]phenol hydrochloride |
1240567-85-4 | 95+% | 5g |
$1235.00 | 2024-04-20 |
2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride Related Literature
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Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
Additional information on 2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride
2-Methoxy-4-[(propylamino)methyl]phenol Hydrochloride: A Comprehensive Overview
2-Methoxy-4-[(propylamino)methyl]phenol hydrochloride (CAS No. 1240567-85-4) is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and therapeutic interventions. The molecule consists of a phenol ring substituted with a methoxy group at the 2-position and a (propylamino)methyl group at the 4-position, with the hydrochloride salt form indicating its acidic nature.
The methoxy group at the 2-position plays a crucial role in modulating the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This substitution enhances the compound's lipophilicity, which is essential for crossing biological membranes. Recent studies have highlighted the importance of such structural modifications in improving drug bioavailability and reducing toxicity. The (propylamino)methyl group at the 4-position introduces additional functional complexity, potentially influencing receptor binding affinity and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of 2-methoxy-4-[(propylamino)methyl]phenol hydrochloride with greater accuracy. Molecular docking studies have revealed potential interactions with key pharmacological targets, such as G-protein coupled receptors (GPCRs) and ion channels. These findings suggest that the compound may exhibit modulatory effects on neuronal signaling pathways, making it a promising candidate for treating central nervous system (CNS) disorders.
In terms of synthesis, 2-methoxy-4-[(propylamino)methyl]phenol hydrochloride can be prepared through a multi-step process involving nucleophilic substitution and acid-base reactions. The synthesis begins with the preparation of the phenol derivative, followed by alkylation to introduce the propylamino group. The final step involves protonation to form the hydrochloride salt. This approach ensures high purity and consistency in the final product, which is critical for downstream applications in preclinical studies.
Preclinical evaluations have demonstrated that 2-methoxy-4-[(propylamino)methyl]phenol hydrochloride exhibits potent anti-inflammatory and antioxidant properties. These effects are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokine production. Such characteristics make it a potential candidate for treating inflammatory diseases such as arthritis and neurodegenerative conditions.
Moreover, recent research has explored the neuroprotective effects of this compound in experimental models of Parkinson's disease. Studies indicate that it may enhance dopaminergic neuron survival by mitigating oxidative stress and reducing neuroinflammation. These findings underscore its potential as a novel therapeutic agent for neurodegenerative disorders.
In conclusion, 2-methoxy-4-[(propylamino)methyl]phenol hydrochloride (CAS No. 1240567-85-4) represents a promising compound with diverse pharmacological activities. Its unique chemical structure, combined with recent advancements in computational modeling and preclinical testing, positions it as a valuable tool in drug discovery efforts targeting CNS disorders and inflammatory diseases. Further research is warranted to fully elucidate its mechanisms of action and optimize its therapeutic potential.
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